molecular formula C8H17NO B8313110 (S)-1-Allyloxymethyl-2-methylpropylamine

(S)-1-Allyloxymethyl-2-methylpropylamine

Cat. No.: B8313110
M. Wt: 143.23 g/mol
InChI Key: OCPXVDYUUXFZPT-MRVPVSSYSA-N
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Description

(S)-1-Allyloxymethyl-2-methylpropylamine is a chiral amine characterized by a 2-methylpropylamine backbone substituted with an allyloxymethyl group (-O-CH2-CH=CH2) at the first carbon. Its molecular formula is inferred to be C8H15NO (molecular weight ≈ 141.21 g/mol), derived from structural analogs . The compound’s (S)-configuration imparts stereochemical specificity, which is critical for interactions in asymmetric synthesis or biological systems.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2S)-3-methyl-1-prop-2-enoxybutan-2-amine

InChI

InChI=1S/C8H17NO/c1-4-5-10-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3/t8-/m1/s1

InChI Key

OCPXVDYUUXFZPT-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@@H](COCC=C)N

Canonical SMILES

CC(C)C(COCC=C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-Allyloxymethyl-2-methylpropylamine with compounds sharing functional, stereochemical, or backbone similarities. Key differences in substituents, molecular weight, and reactivity are highlighted.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Configuration Key Features Source
This compound C8H15NO 141.21 Allyloxy (-O-CH2-CH=CH2) S Alkenyl ether group; potential for addition reactions N/A
(R)-1-Methoxymethyl-2-methylpropylamine C6H15NO 117.19 Methoxy (-O-CH3) R Smaller substituent; lower steric hindrance
2-Phenylpropylamine derivatives C9H13N 135.21 Phenyl (-C6H5) - Aromatic ring; electron-withdrawing effects
Methyl(2-methylpropyl)amine C5H13N 87.17 None (simple amine) - Minimal steric bulk; high volatility
(S)-1-Methyl-3-(4-methoxy-phenyl)-propylamine C11H17NO 179.26 4-Methoxyphenyl (-C6H4-OCH3) S Aromatic + methoxy groups; enhanced lipophilicity

Stereochemical Considerations

The (S)-configuration in the target compound contrasts with the (R)-enantiomer in , which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites). Such stereospecificity is critical in pharmacology, where enantiomers often display varying efficacy or toxicity .

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